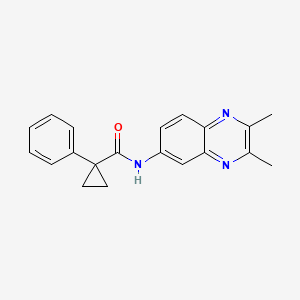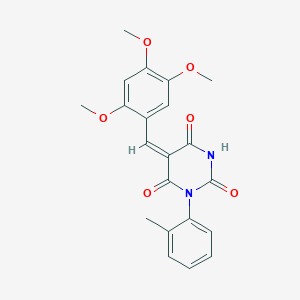![molecular formula C19H22N2O2 B4717016 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4717016.png)
2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide
Overview
Description
2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide, also known as Ro 31-8220, is a potent and selective protein kinase C (PKC) inhibitor. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC dysregulation has been implicated in numerous diseases, including cancer, diabetes, and Alzheimer's disease. Ro 31-8220 has been extensively studied for its potential therapeutic applications in these diseases.
Mechanism of Action
2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 binds to the ATP-binding site of PKC, thereby preventing its activation and downstream signaling. PKC inhibition by 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 has been shown to result in the activation of various signaling pathways, including the MAPK/ERK pathway and the JNK pathway. The exact mechanism of action of 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 is still being studied.
Biochemical and Physiological Effects:
2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of PKC isoforms, including PKCα, PKCβ, PKCδ, PKCε, and PKCζ. 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 has several advantages as a research tool. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes and diseases. 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 has some limitations as a research tool. It is a small molecule inhibitor, which may have off-target effects. In addition, 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 may not be effective against all PKC isoforms, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 has several potential future directions for research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220. Another area of interest is the identification of biomarkers that can predict the response to PKC inhibitors in cancer patients. In addition, 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 may have potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further research is needed to fully explore the potential therapeutic applications of 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220.
Scientific Research Applications
2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 has been widely used as a research tool to study the role of PKC in various cellular processes and diseases. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and sensitize cancer cells to chemotherapy. 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurodegenerative diseases.
properties
IUPAC Name |
2-methyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-4-2-3-5-18(15)19(22)20-14-16-6-8-17(9-7-16)21-10-12-23-13-11-21/h2-9H,10-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXFGNJGKZBJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(ethoxycarbonyl)oxy]-2-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4716940.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4716941.png)
![methyl 7-cyclopropyl-3-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4716946.png)
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4716954.png)
![methyl 2-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4716957.png)
![2-[(2-hydroxyethyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B4716969.png)
![2-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4716975.png)

![N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4716982.png)

![1-(4-fluorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4716998.png)
![2-methoxy-4-{[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B4717015.png)
![3-(3,4-dimethoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4717024.png)
